

Meta-Analysis of PR-104 Clinical Trial Outcomes: A Comparative Guide

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Compound of Interest

Compound Name: PM-104

Cat. No.: B166058

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Introduction

PR-104 is a hypoxia-activated prodrug that has been investigated as a potential anti-cancer agent. Its mechanism of action is designed to exploit the hypoxic microenvironment often found in solid tumors. This guide provides a meta-analysis of the publicly available clinical trial outcomes for PR-104, offering a comparative overview of its performance across different cancer types and treatment regimens. The information is presented to aid researchers, scientists, and drug development professionals in understanding the clinical history of this compound.

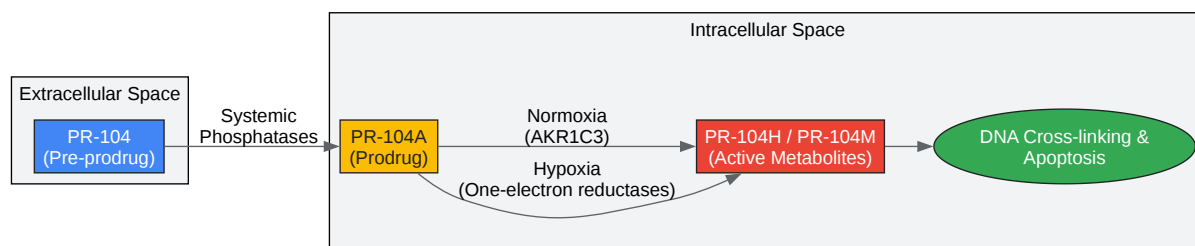
Mechanism of Action

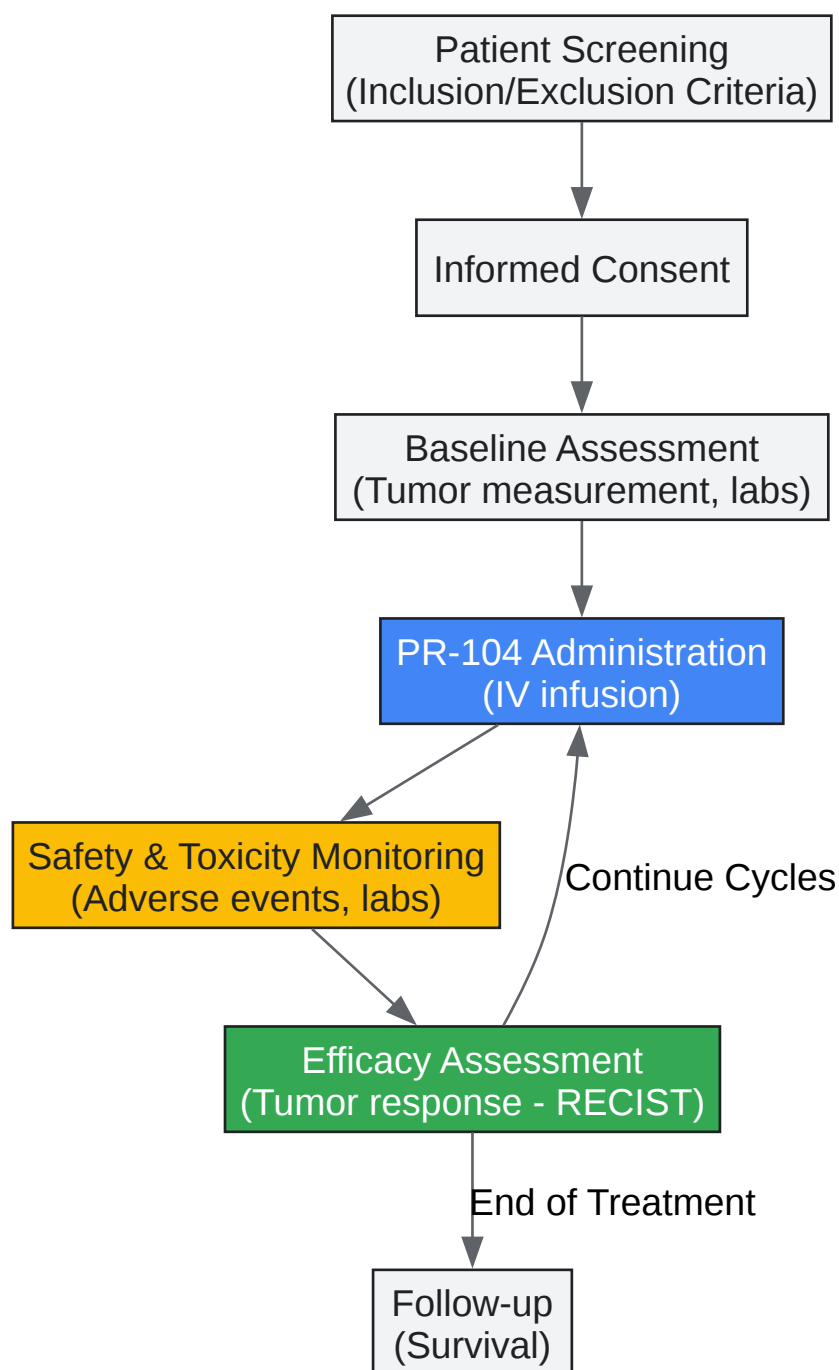
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to PR-104A, a dinitrobenzamide mustard. The activation of PR-104A to its cytotoxic DNA cross-linking metabolites, PR-104H (hydroxylamine) and PR-104M (amine), occurs through two main pathways:

- **Hypoxia-Dependent Activation:** In low-oxygen environments characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form its active cytotoxic species.

- AKR1C3-Mediated Activation: PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This "off-target" activation in well-oxygenated tissues, particularly bone marrow, is thought to contribute to the dose-limiting myelosuppression observed in clinical trials.^[1]

The active metabolites of PR-104 induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.





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References

- 1. A phase I trial of PR-104, a pre-prodrug of the bio-reductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-Analysis of PR-104 Clinical Trial Outcomes: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166058#meta-analysis-of-pr-104-clinical-trial-outcomes]

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